molecular formula C13H17NO4 B6630473 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid

Cat. No. B6630473
M. Wt: 251.28 g/mol
InChI Key: HGIKIYMTGJHKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat various inflammatory conditions. It belongs to the anthranilic acid derivatives class of NSAIDs and is structurally similar to other NSAIDs such as mefenamic acid and flufenamic acid. Meclofenamic acid has been found to be effective in treating pain, fever, and inflammation, and has been used in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and dysmenorrhea.

Mechanism of Action

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting the activity of COX enzymes, 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are mediators of inflammation. In addition, 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory conditions. 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It has also been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action is well understood. However, it also has some limitations. 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid is not specific to COX-2, which may limit its use in studies that require selective inhibition of COX-2. In addition, 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has been found to have some cytotoxic effects, which may limit its use in cell culture studies.

Future Directions

There are several future directions for research on 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid. One direction is to further investigate its potential use in the treatment of cancer. Studies have shown that 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has anti-cancer properties, and further research may lead to the development of new cancer therapies. Another direction is to investigate the potential use of 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has neuroprotective properties, and further research may lead to the development of new treatments for these diseases. Finally, future research may focus on the development of more selective COX-2 inhibitors that have fewer side effects than 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid.

Synthesis Methods

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid can be synthesized by reacting 2-methyl-4-chlorobenzoic acid with methylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2-methoxy-2-methylpropanoyl chloride to form 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid. The synthesis method has been well established and is widely used in the pharmaceutical industry.

Scientific Research Applications

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in various animal models of inflammatory conditions. In addition, 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid acid has been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

4-[(2-methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)13(2,3)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIKIYMTGJHKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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